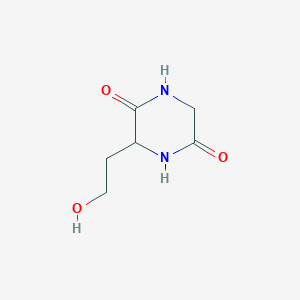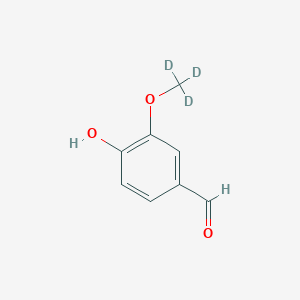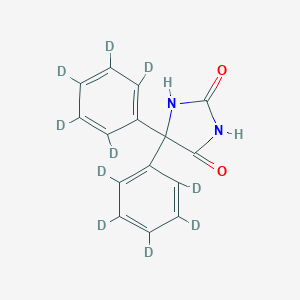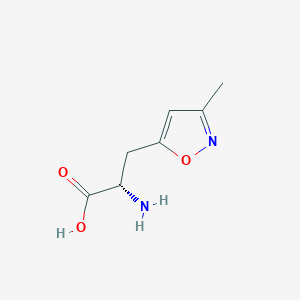![molecular formula C13H20N4S2 B020811 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine CAS No. 19844-43-0](/img/structure/B20811.png)
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolopyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins. Moreover, it has been proposed that it exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been reported to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it exhibits potent antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine. One of the potential directions is to investigate its potential as a photosensitizer for photodynamic therapy. Moreover, its use as a fluorescent probe for the detection of copper ions can be further explored. Additionally, its potential as a drug candidate for the treatment of various microbial infections and cancers can be investigated further. Furthermore, its solubility and bioavailability can be improved to enhance its efficacy in various applications.
Conclusion
In conclusion, 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-cyanothioacetamide with 1-octyl-3-methylimidazolium bromide and ammonium thiocyanate in the presence of potassium carbonate. The reaction leads to the formation of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine in good yield.
Applications De Recherche Scientifique
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Moreover, it has been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, it has been used as a fluorescent probe for the detection of copper ions.
Propriétés
Numéro CAS |
19844-43-0 |
|---|---|
Nom du produit |
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine |
Formule moléculaire |
C13H20N4S2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-octylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H20N4S2/c1-2-3-4-5-6-7-8-18-13-16-10-9-15-12(14)17-11(10)19-13/h9H,2-8H2,1H3,(H2,14,15,17) |
Clé InChI |
TZWWLPPMKDXTJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=CN=C(N=C2S1)N |
SMILES canonique |
CCCCCCCCSC1=NC2=CN=C(N=C2S1)N |
Synonymes |
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







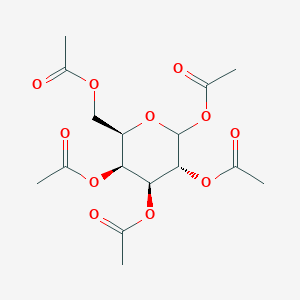
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

